N'-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide
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Overview
Description
N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide is an organic compound characterized by the presence of a benzodioxole ring attached to an oxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or altered cellular function .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Similar structure but with a methyl group instead of an ethyl group.
N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine: Similar structure but with an amine group instead of an oxamide group.
Uniqueness
N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide is unique due to its specific combination of the benzodioxole ring and oxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-13-11(15)12(16)14-6-8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTNACDCSMHZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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